molecular formula C9H19NO2 B8762421 Ethyl 6-(methylamino)hexanoate

Ethyl 6-(methylamino)hexanoate

Cat. No. B8762421
M. Wt: 173.25 g/mol
InChI Key: ASRGBYKUXOPYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476253B2

Procedure details

Ethyl 6-bromohexanoate (6.00 g, 26.9 mmol) and benzylmethylamine (6.52 g, 53.8 mmol) were used to give the title compound (4.65 g; yield, 99%) as a colorless oily substance according to the method described in Example 68a.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].C([CH2:19][NH2:20])C1C=CC=CC=1>>[CH3:19][NH:20][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrCCCCCC(=O)OCC
Step Two
Name
Quantity
6.52 g
Type
reactant
Smiles
C(C1=CC=CC=C1)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNCCCCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.